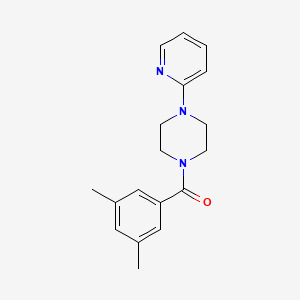
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family, which has been extensively studied for its biological and chemical properties. In
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. These actions ultimately lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has various biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. However, further studies are needed to fully understand its effects on the human body.
実験室実験の利点と制限
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its potential as an anticancer agent. It has shown promising results in preclinical studies and could be a potential candidate for further development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which could make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One of the main areas of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, studies could be conducted to investigate its effects on different types of cancer cells and to identify potential synergistic effects with other anticancer agents.
合成法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with acryloyl chloride to yield the desired product. The purity of the compound can be improved by recrystallization using a suitable solvent.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3OS/c1-7-16-17-12(19-7)15-11(18)6-5-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H,15,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMGQNDMXYUGBA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)



![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)